molecular formula C21H17F3O6 B2424903 ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate CAS No. 303119-79-1

ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate

Cat. No.: B2424903
CAS No.: 303119-79-1
M. Wt: 422.356
InChI Key: RFTZARSDALROMN-UHFFFAOYSA-N
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Description

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the trifluoromethyl group and the chromen-4-one core structure makes this compound particularly interesting for various chemical and biological studies.

Properties

IUPAC Name

ethyl 2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O6/c1-3-28-17(25)11-29-12-8-9-14-16(10-12)30-20(21(22,23)24)18(19(14)26)13-6-4-5-7-15(13)27-2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZARSDALROMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . This method ensures the formation of the desired ester linkage while maintaining the integrity of the chromen-4-one core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the chromen-4-one core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chromen-4-one core can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {[3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
  • 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydro-2H-chromen-7-yl acetate

Uniqueness

Ethyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-{[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a chromenone backbone with a trifluoromethyl group and a methoxyphenyl substituent. Its molecular formula is C20H18F3O5C_{20}H_{18}F_3O_5 with a molecular weight of approximately 414.35 g/mol.

PropertyValue
Molecular FormulaC20H18F3O5
Molecular Weight414.35 g/mol
SolubilitySoluble in organic solvents

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. In vitro assays have shown that the compound can induce apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: HeLa Cell Line
In a study assessing the cytotoxic effects on HeLa cells, the compound showed an IC50 value of approximately 25 µM, indicating potent activity against cervical cancer cells. The treatment resulted in increased levels of reactive oxygen species (ROS) and DNA fragmentation, confirming its role as an apoptosis inducer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It was tested against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

Table: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound activates intrinsic apoptotic pathways by increasing ROS levels and modulating Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : It disrupts cell cycle progression, particularly at the G1/S checkpoint, leading to reduced cell proliferation rates.
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial activity is still under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

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